molecular formula C27H32N2O4 B11569853 2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11569853
M. Wt: 448.6 g/mol
InChI Key: FFSVWJVRAAPUPT-UHFFFAOYSA-N
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Description

This compound is synthesized via a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The synthetic protocol achieves yields of 43–86% with high purity (>95% HPLC) and tolerates diverse substituents, including halogens, alkyl groups, and methoxy derivatives .

Properties

Molecular Formula

C27H32N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H32N2O4/c1-6-14-32-20-10-8-19(9-11-20)24-23-25(30)21-15-17(2)18(3)16-22(21)33-26(23)27(31)29(24)13-7-12-28(4)5/h8-11,15-16,24H,6-7,12-14H2,1-5H3

InChI Key

FFSVWJVRAAPUPT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=C(C3=O)C=C(C(=C4)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Key Findings :

  • The target compound’s one-pot MCR synthesis outperforms older multistep methods in efficiency and substituent flexibility .
  • Propoxyphenyl and dimethylaminopropyl groups may improve lipophilicity and target binding compared to trimethoxyphenyl or hydroxyethyl analogs .

Heterocyclic Analogues with Distinct Scaffolds

Table 2: Comparison with Pyrrolo[2,3-d]pyrimidine-diones and Related Heterocycles

Compound Name Core Structure Key Substituents Synthetic Route Potential Application
Target Compound Chromeno[2,3-c]pyrrole-3,9-dione 6,7-dimethyl; propoxyphenyl; dimethylaminopropyl MCR Anticancer, CNS modulation
5-(3-Hydroxy-1,4-dioxonaphthalen-2-yl)-7-(3-methoxybenzyl)-1,3-dimethyl-6-phenyl-pyrrolo[2,3-d]pyrimidine-2,4-dione Pyrrolo[2,3-d]pyrimidine-dione 3-hydroxy-1,4-dioxonaphthalenyl; 3-methoxybenzyl Multistep condensation Enzyme inhibition (e.g., kinases)
1-(3,5-Dimethylphenyl)-5-(3-hydroxy-1,4-dioxonaphthalen-2-yl)-6-phenyl-pyrrolo[2,3-d]pyrimidine-2,4-dione Pyrrolo[2,3-d]pyrimidine-dione 3,5-dimethylphenyl; hydroxy-dioxonaphthalenyl Cyclization of pre-functionalized intermediates Photodynamic therapy

Key Findings :

  • Chromeno[2,3-c]pyrrole-3,9-diones exhibit simpler synthesis (one-pot vs. multistep) compared to pyrrolo[2,3-d]pyrimidine-diones .
  • The dimethylaminopropyl group in the target compound may confer better blood-brain barrier penetration than polar hydroxy or methoxy substituents in analogs .

Structural and Functional Implications

  • Substituent Effects: 6,7-Dimethyl groups: Enhance steric stability and modulate electron density in the chromeno-pyrrole core . 4-Propoxyphenyl: Extends π-conjugation and may improve binding to aromatic-rich biological targets (e.g., DNA topoisomerases) .
  • Synthetic Advantages :

    • The one-pot MCR achieves 92% success rate across 240 experiments, far superior to traditional methods requiring isolation of intermediates .
    • Compatibility with electron-donating and withdrawing groups (e.g., halogens, allyl, benzyl) allows tailored bioactivity optimization .

Biological Activity

The compound 2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno[2,3-c]pyrrole family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components that contribute to its biological activity:

  • Chromeno[2,3-c]pyrrole Core : Known for its diverse biological effects.
  • Dimethylamino Propyl Group : Potentially enhances solubility and bioavailability.
  • Propoxyphenyl Substituent : May contribute to receptor binding affinity.

Antioxidant Activity

Research indicates that compounds in the chromeno[2,3-c]pyrrole class exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage. A study demonstrated that derivatives of chromeno[2,3-c]pyrrole showed a high degree of radical scavenging activity, suggesting that the compound may also possess similar properties .

Enzyme Inhibition

Certain derivatives have been reported to inhibit specific enzymes relevant to disease pathways. For instance, chromeno[2,3-c]pyrroles have been identified as inhibitors of the Main protease (Mpro) of SARS-CoV-2, which is critical in viral replication . This suggests that our compound may also have antiviral potential.

Glucokinase Activation

Some studies have shown that chromeno[2,3-c]pyrroles act as glucokinase activators. This property is particularly relevant for managing glucose levels in diabetic conditions . The activation of glucokinase can enhance insulin secretion and improve glucose metabolism.

Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant potential of various chromeno derivatives, it was found that compounds similar to 2-[3-(Dimethylamino)propyl]-6,7-dimethyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibited IC50 values in the low micromolar range against DPPH radicals. This suggests potent antioxidant activity .

Study 2: Antiviral Properties

A recent investigation into the antiviral properties of chromeno derivatives revealed that certain compounds significantly reduced viral load in vitro. The study highlighted the importance of structural modifications in enhancing antiviral efficacy. The specific compound under review showed promise as a candidate for further development against viral infections .

Comparative Analysis of Biological Activities

Activity Type Activity Level Mechanism Reference
AntioxidantHighRadical scavenging
Enzyme InhibitionModerateInhibition of Mpro
Glucokinase ActivationModerateEnhances insulin secretion

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